molecular formula C23H25N5O2 B2765692 4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide CAS No. 946249-88-3

4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide

Cat. No.: B2765692
CAS No.: 946249-88-3
M. Wt: 403.486
InChI Key: QPLWUFFXSJQOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide is a synthetic compound featuring a piperazine-1-carboxamide core substituted with a pyrimidin-4-yl group at the 4-position. The pyrimidine ring is further modified with a 2-methyl group and a 4-methylphenoxy substituent at the 6-position.

Properties

IUPAC Name

4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-17-8-10-20(11-9-17)30-22-16-21(24-18(2)25-22)27-12-14-28(15-13-27)23(29)26-19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLWUFFXSJQOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide involves multiple steps, typically starting with the preparation of the pyrimidine ring. The synthetic route often includes the following steps:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimidine ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs.

    Industry: The compound is used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Piperazine-1-Carboxamide Derivatives

The compound shares its piperazine-1-carboxamide backbone with several analogs in the evidence. Key differences lie in the substituents on the pyrimidine ring and the phenyl group of the carboxamide:

Compound Pyrimidine Substituents Carboxamide Substituents Yield (%) Melting Point (°C) Key Structural Features
Target Compound 2-methyl, 6-(4-methylphenoxy) N-phenyl N/A N/A Ether-linked aromatic substituent
A2 () Quinazolin-4-yl (4-oxo-3,4-dihydro) N-(3-fluorophenyl) 52.2 189.5–192.1 Fluorine substituent on phenyl
A6 () Quinazolin-4-yl (4-oxo-3,4-dihydro) N-(4-chlorophenyl) 48.1 189.8–191.4 Chlorine substituent on phenyl
Compound 4-(dimethylamino)-6-methyl N-(4-methoxyphenyl) N/A N/A Methoxy and dimethylamino groups
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine (A6) and fluorine (A2) substituents on the phenyl ring enhance polarity and may influence binding interactions compared to the target compound’s unsubstituted N-phenyl group . Ether vs. Direct Linkage: The target’s 4-methylphenoxy group introduces steric bulk and lipophilicity, contrasting with ’s dimethylamino group, which may enhance solubility via hydrogen bonding .

Pyrimidine-Based Analogues

  • Pyrimidine Modifications: The target’s pyrimidine ring is substituted with a methylphenoxy group, while ’s derivatives (e.g., 6i) feature nitro and methoxy substituents. ’s compound includes a methyl group on the pyrimidine, similar to the target, but lacks the phenoxy moiety, highlighting the target’s unique combination of substituents .

Physical and Spectroscopic Properties

  • Melting Points: Fluorinated (A2: 189.5–192.1°C) and chlorinated (A6: 189.8–191.4°C) analogs exhibit higher melting points than unsubstituted derivatives, suggesting increased crystallinity due to EWGs . The target’s melting point is unreported but may be lower due to its lipophilic phenoxy group.
  • NMR Data: The target’s ¹H NMR would likely show signals for the piperazine protons (δ 3.2–3.5 ppm), pyrimidine aromatic protons (δ 6.5–8.0 ppm), and methylphenoxy groups (δ 2.3–2.5 ppm for CH₃), aligning with patterns in and .

Structural Conformations

  • Piperazine Ring : X-ray studies () confirm a chair conformation for piperazine in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, a feature likely shared by the target compound .

Biological Activity

The compound 4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4OC_{17}H_{22}N_{4}O with a molecular weight of approximately 298.4 g/mol. The structure features a pyrimidine ring substituted with a phenoxy group and a piperazine moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of its antiviral properties and interaction with various receptors.

Antiviral Activity

One of the most notable aspects of the compound's biological activity is its antiviral potential. Studies have demonstrated that derivatives of similar piperazine-pyrimidine structures can inhibit viral replication, particularly against the chikungunya virus (CHIKV). For instance, modifications in the piperazine side chain have led to significant improvements in antiviral efficacy and selectivity index (SI) values exceeding 61 for optimized compounds .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Viral Entry : The structural components facilitate binding to viral proteins, preventing their entry into host cells.
  • Interference with Viral Replication : The compound may disrupt RNA synthesis or protein translation necessary for viral replication.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

  • Study on CHIKV Inhibition :
    • A study identified multiple piperazine derivatives as selective inhibitors against CHIKV, with one derivative showing an EC50 value of 8.68 μM and a CC50 value of 122 μM, resulting in an SI of 14.2. These findings suggest that modifications to the piperazine structure can enhance antiviral potency while maintaining low cytotoxicity .
  • Receptor Interaction Studies :
    • Research into NK(1) receptor antagonists has shown that similar compounds can effectively inhibit receptor binding, leading to potential applications in treating conditions like anxiety and depression . The pharmacokinetic profiles indicate favorable absorption and distribution characteristics.
  • Cytotoxicity Assessments :
    • In vitro studies have evaluated the cytotoxic effects of various derivatives, revealing that while some modifications enhance antiviral activity, they may also increase cytotoxicity. For example, certain analogues exhibited CC50 values as low as 18.6 μM, indicating a need for careful optimization .

Data Tables

CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI)
Original Compound8.6812214.2
Optimized Compound A5.066.413.3
Optimized Compound B3.018.66.2

Q & A

Q. What are the optimal synthetic routes for 4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidine core followed by coupling with the piperazine-carboxamide moiety. Key steps include:

  • Pyrimidine Ring Formation : Use of 4-methylphenol and methyl-substituted pyrimidine precursors under nucleophilic aromatic substitution conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Piperazine Coupling : Activation of the carboxamide group via EDC/HOBt or other coupling agents to attach the N-phenylpiperazine group .
  • Optimization : Adjusting solvent polarity (e.g., acetonitrile vs. DCM), temperature control (reflux vs. room temperature), and catalyst loading (e.g., Pd for cross-coupling) improves yields (reported 58–65% for analogous compounds) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d₆ solvent) confirm substituent positions, with characteristic peaks for piperazine protons (δ 3.2–3.6 ppm) and pyrimidine aromatic protons (δ 8.5–8.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₄H₂₇N₅O₂: 417.21) .
  • HPLC Purity : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity, critical for biological assays .

Q. What are the hypothesized biological targets based on structural analogs?

Piperazine-carboxamide derivatives commonly target:

  • Dopamine Receptors : The piperazine moiety mimics endogenous ligands, with selectivity modulated by substituents (e.g., 4-methylphenoxy enhances lipophilicity for CNS penetration) .
  • Kinase Inhibition : Pyrimidine rings interact with ATP-binding pockets in kinases (e.g., EGFR or CDK inhibitors) .
  • Serotonin Receptors : Structural analogs show affinity for 5-HT₁A/₂A receptors, suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported activity data for analogs?

Contradictions arise from subtle structural variations:

  • Phenoxy Substitutents : Replacing 4-methylphenoxy with halogenated groups (e.g., 4-Cl) increases receptor binding affinity but reduces solubility, necessitating logP optimization .
  • Piperazine Modifications : N-methylation of piperazine improves metabolic stability but may sterically hinder target engagement .
  • Case Study : In analogs, 2-methylpyrimidine vs. 5-fluoropyrimidine alters IC₅₀ values by >10-fold in kinase assays, highlighting the need for systematic substitution screens .

Q. What experimental strategies address discrepancies in solubility and bioavailability predictions?

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures for in vitro assays to mimic physiological solubility .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .
  • Prodrug Approaches : Esterification of the carboxamide group enhances membrane permeability, with enzymatic cleavage in vivo .

Q. How can receptor binding assays differentiate target specificity from off-target effects?

  • Radioligand Displacement : Use 3^3H-labeled antagonists (e.g., spiperone for dopamine D₂/D₃ receptors) to quantify Ki values .
  • Functional Assays : Measure cAMP inhibition (GPCRs) or kinase activity (ADP-Glo™ assays) to confirm mechanistic engagement .
  • Selectivity Panels : Screen against 50+ related receptors/enzymes to identify cross-reactivity (e.g., σ receptors or CYP450 isoforms) .

Q. What methodologies validate computational docking predictions for this compound?

  • Molecular Dynamics (MD) Simulations : Compare docking poses (AutoDock Vina) with 100-ns MD trajectories to assess binding stability .
  • Mutagenesis Studies : Introduce point mutations (e.g., D³⁸⁰A in dopamine D₃) to disrupt predicted hydrogen bonds and measure activity loss .
  • Thermal Shift Assays : Monitor target protein melting temperature (Tm) shifts upon ligand binding to confirm direct interaction .

Methodological Best Practices

Q. How to design stability studies under varying pH and temperature conditions?

  • Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours, then analyze via LC-MS for degradation products (e.g., hydrolysis of carboxamide) .
  • Lyophilization Stability : Store lyophilized powder at -20°C under argon to prevent oxidation of the pyrimidine ring .

Q. What in vitro assays best predict in vivo metabolic pathways?

  • Liver Microsome Incubations : Use human/rat microsomes with NADPH cofactor to identify CYP450-mediated metabolites (e.g., hydroxylation at 4-methylphenoxy) .
  • Reaction Phenotyping : Inhibitors (e.g., ketoconazole for CYP3A4) pinpoint enzymes responsible for primary metabolic clearance .

Q. How to resolve crystallographic ambiguities in piperazine ring conformations?

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., dopamine D₃ receptor fragments) to determine bound-state geometry .
  • DFT Calculations : Compare experimental NMR coupling constants (J values) with density functional theory-predicted dihedral angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.